molecular formula C20H25F6N2OP B14014524 (R)-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

(R)-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No.: B14014524
M. Wt: 454.4 g/mol
InChI Key: KVZDNTKXFFQTRF-FYZYNONXSA-N
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Description

®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the mesityl group: This step often involves a Friedel-Crafts alkylation reaction.

    Addition of the hydroxy-phenylethyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the hexafluorophosphate salt: This is usually achieved by reacting the imidazolium compound with hexafluorophosphoric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The imidazolium ring can undergo reduction to form a dihydroimidazole.

    Substitution: The phenylethyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the imidazolium ring would yield a dihydroimidazole.

Scientific Research Applications

Chemistry

This compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.

Biology

In biological research, it may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Potential medical applications include its use as a drug candidate for targeting specific molecular pathways involved in diseases.

Industry

In industrial applications, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) exerts its effects would depend on its specific application. For example, as a catalyst, it may facilitate reactions by stabilizing transition states. As a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium chloride
  • ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium bromide

Uniqueness

The hexafluorophosphate(V) salt of this compound may offer unique properties such as increased stability or solubility compared to other similar compounds. This could make it more suitable for certain applications, such as in catalysis or as a pharmaceutical intermediate.

Properties

Molecular Formula

C20H25F6N2OP

Molecular Weight

454.4 g/mol

IUPAC Name

(2R)-2-phenyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;hexafluorophosphate

InChI

InChI=1S/C20H25N2O.F6P/c1-15-11-16(2)20(17(3)12-15)22-10-9-21(14-22)19(13-23)18-7-5-4-6-8-18;1-7(2,3,4,5)6/h4-8,11-12,14,19,23H,9-10,13H2,1-3H3;/q+1;-1/t19-;/m0./s1

InChI Key

KVZDNTKXFFQTRF-FYZYNONXSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H](CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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